REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].Br[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]>>[CH3:1][N:2]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[NH2:3]
|
Name
|
methylhydrazine
|
Quantity
|
7.13 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in the synthesis method of Compound XV-1 with the modification that the reaction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(N)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |